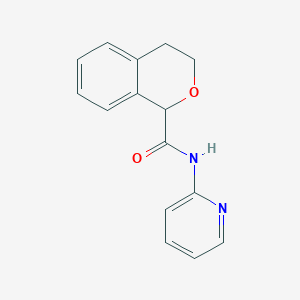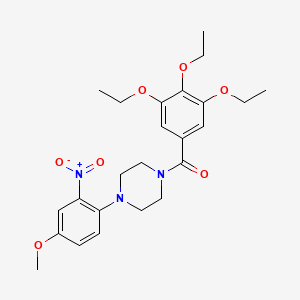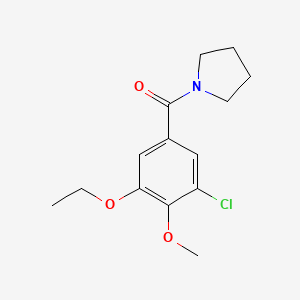![molecular formula C15H23N3O B4167473 N-(2-methylphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B4167473.png)
N-(2-methylphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea
描述
N-(2-methylphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea is a chemical compound that belongs to the class of urea derivatives. It is also known as MP-PU or URB597. This compound has gained attention in the scientific community due to its potential therapeutic applications in various neurological disorders.
作用机制
N-(2-methylphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea inhibits the activity of FAAH by binding to the catalytic site of the enzyme. This binding leads to the stabilization of the enzyme-substrate complex, which prevents the breakdown of endocannabinoids such as anandamide. The increased levels of endocannabinoids produce analgesic, anti-inflammatory, and anxiolytic effects.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea has been shown to produce analgesic, anti-inflammatory, and anxiolytic effects in various animal models. It has also been shown to improve cognitive function and reduce the symptoms of depression. These effects are believed to be mediated by the increased levels of endocannabinoids produced by the inhibition of FAAH.
实验室实验的优点和局限性
N-(2-methylphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea is a useful tool for studying the role of endocannabinoids in various physiological processes. It has been used in various animal models to investigate the potential therapeutic applications of endocannabinoids in various neurological disorders. However, the use of N-(2-methylphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea has some limitations. It is a potent inhibitor of FAAH, and its effects on other enzymes and signaling pathways should be taken into consideration. Additionally, the effects of N-(2-methylphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea may vary depending on the animal model and the dosage used.
未来方向
For research include investigating the effects of N-(2-methylphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea in various neurological disorders such as chronic pain, anxiety, and depression. Additionally, the development of more selective inhibitors of FAAH may lead to the development of more effective therapies for these disorders.
科学研究应用
N-(2-methylphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids such as anandamide. Endocannabinoids are lipid signaling molecules that play a crucial role in the regulation of various physiological processes such as pain, inflammation, and mood. Inhibition of FAAH leads to an increase in the levels of endocannabinoids, which can produce analgesic, anti-inflammatory, and anxiolytic effects.
属性
IUPAC Name |
1-(2-methylphenyl)-3-(3-pyrrolidin-1-ylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-13-7-2-3-8-14(13)17-15(19)16-9-6-12-18-10-4-5-11-18/h2-3,7-8H,4-6,9-12H2,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBKFZUVDXWFKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-{[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4167391.png)


![2,4-dichloro-N-[1-isobutyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B4167408.png)
![1-[(4-fluorophenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B4167415.png)

![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide](/img/structure/B4167441.png)
![2-(4-{[(4-bromophenyl)amino]methyl}-2-ethoxyphenoxy)-N-(2-chlorophenyl)acetamide](/img/structure/B4167448.png)
![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-cyclopentylacetamide](/img/structure/B4167463.png)
![N-(3-chloro-4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4167470.png)


![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4167494.png)
![N-(4-methoxyphenyl)-N'-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)ethanediamide](/img/structure/B4167502.png)